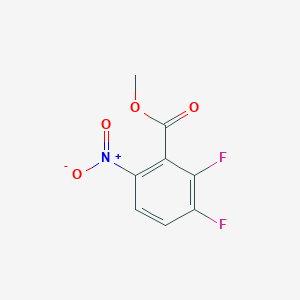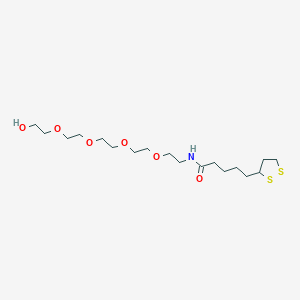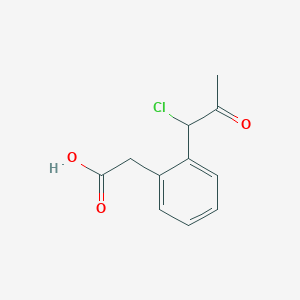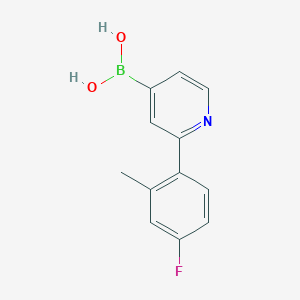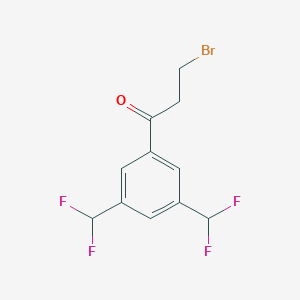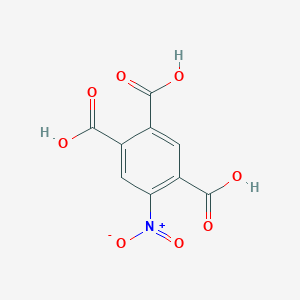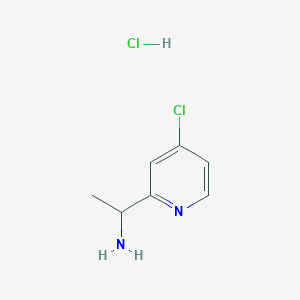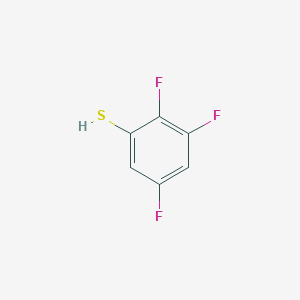
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and a ketone functional group within its molecular structure. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one typically involves a multi-step process. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group, followed by the chlorination of the resulting intermediate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as carbon tetrachloride or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions include substituted phenyl ketones, carboxylic acids, alcohols, and various other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the phenyl and ethyl groups.
4-Bromo-2-chlorobenzyl chloride: Contains a benzyl chloride group instead of the ketone.
1-(4-Bromophenyl)-3-chloropropan-1-one: Similar structure but without the ethyl group.
Uniqueness
1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups attached to a phenyl ring with an ethyl substituent. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-13)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
UDCUMYZLLCJOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)CCCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


